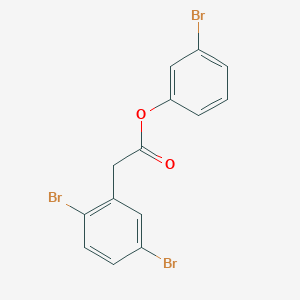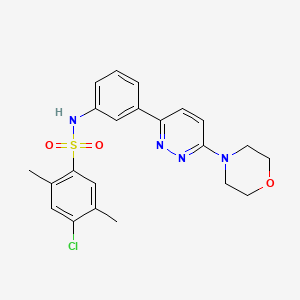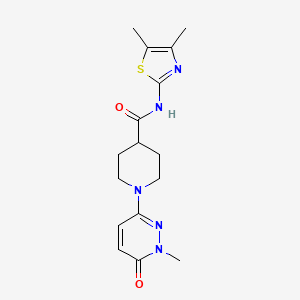
3-Bromophényl 2-(2,5-dibromophényl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromophenyl 2-(2,5-dibromophenyl)acetate: is a chemical compound with the molecular formula C14H9Br3O2 . It is known for its unique chemical structure and potential biological activities . This compound has gained significant attention in various fields of research due to its distinctive properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: Its brominated structure allows for the exploration of halogen bonding in biological systems .
Medicine: In medicine, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: The compound is also used in various industrial applications, including the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves the reaction of 3-bromophenol with 2,5-dibromophenylacetic acid. The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions. For instance, a mixture of 3-bromophenyl 2-(2,5-dibromophenyl)acetate with methane sulfonic anhydride and methanesulfonic acid is prepared at ambient temperature and then heated to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced for research purposes and is available in various quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromophenyl 2-(2,5-dibromophenyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mécanisme D'action
The mechanism of action of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atoms in the compound play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
- 2,5-Dibromophenylacetic acid 3-bromophenyl ester
- 3,5-Dibromophenyl acetate
Comparison: Compared to similar compounds, 3-Bromophenyl 2-(2,5-dibromophenyl)acetate stands out due to its unique combination of bromine atoms and ester functional group. This combination enhances its reactivity and potential biological activity. The presence of multiple bromine atoms also allows for more versatile chemical modifications and applications .
Propriétés
IUPAC Name |
(3-bromophenyl) 2-(2,5-dibromophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br3O2/c15-10-2-1-3-12(8-10)19-14(18)7-9-6-11(16)4-5-13(9)17/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJNUMRNCZAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=O)CC2=C(C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)
![2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2411560.png)

